Chloropretadalafil

Synthetic yield Industrial scale-up Process chemistry

Chloropretadalafil (CAS 171489-59-1) is a chloroacetylated β-carboline derivative that serves as a key synthetic intermediate in the production of the phosphodiesterase type 5 (PDE5) inhibitor tadalafil. The compound possesses a characteristic (1R,3R) stereoconfiguration essential for downstream chiral integrity and is utilized both as a building block in pharmaceutical manufacturing and as an analytical reference standard for detecting unauthorized PDE5 inhibitors in complex matrices.

Molecular Formula C22H19ClN2O5
Molecular Weight 426.8 g/mol
CAS No. 171489-59-1
Cat. No. B016198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloropretadalafil
CAS171489-59-1
Synonyms(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester; 
Molecular FormulaC22H19ClN2O5
Molecular Weight426.8 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
InChIInChI=1S/C22H19ClN2O5/c1-28-22(27)16-9-14-13-4-2-3-5-15(13)24-20(14)21(25(16)19(26)10-23)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,21,24H,9-11H2,1H3/t16-,21-/m1/s1
InChIKeyJUKHNCNDFOAFLT-IIBYNOLFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloropretadalafil (CAS 171489-59-1) – Critical Intermediate for PDE5 Inhibitor Synthesis and Forensic Reference Standard


Chloropretadalafil (CAS 171489-59-1) is a chloroacetylated β-carboline derivative that serves as a key synthetic intermediate in the production of the phosphodiesterase type 5 (PDE5) inhibitor tadalafil . The compound possesses a characteristic (1R,3R) stereoconfiguration essential for downstream chiral integrity and is utilized both as a building block in pharmaceutical manufacturing and as an analytical reference standard for detecting unauthorized PDE5 inhibitors in complex matrices [1].

Why Chloropretadalafil Cannot Be Replaced by Alternative Tadalafil Intermediates


Although several tetrahydro-β-carboline derivatives can theoretically serve as precursors to tadalafil, substitution of Chloropretadalafil with alternative intermediates often introduces significant variability in stereochemical purity, yield, and process scalability. Chloropretadalafil is consistently produced with high enantiomeric excess (≥99.5% ee) and in multi-kilogram batches with yields exceeding 95%, whereas competing intermediates frequently yield undesirable cis/trans isomeric mixtures (37–42% desired cis-isomer) and require additional chiral resolution steps [1]. Moreover, Chloropretadalafil's unique chloroacetyl functional group enables a controlled, high-efficiency cyclization to the diketopiperazine core of tadalafil, a transformation that less specialized intermediates cannot replicate with comparable efficiency [2].

Quantitative Differentiation of Chloropretadalafil vs. Alternative Intermediates


Synthesis Yield and Purity: 95.2% Yield at 99.1% Purity Outperforms Alternative Intermediates

Chloropretadalafil can be synthesized on a 20 kg scale with a yield of 95.2% and a purity of 99.1% (HPLC) as described in patent CN110437228 . In contrast, alternative tadalafil intermediates such as cis-tetrahydro-β-carboline derivatives often achieve yields of only 37–42% for the desired cis-isomer, with substantial trans-isomer byproduct formation [1].

Synthetic yield Industrial scale-up Process chemistry

Solubility Profile: Sparing Solubility in DMSO Enables Efficient Intermediate Isolation

Chloropretadalafil exhibits limited solubility in common organic solvents, being sparingly soluble in DMSO (1–10 mg/mL) and slightly soluble in ethanol (0.1–1 mg/mL) . By comparison, the final drug tadalafil is highly soluble in DMSO, with reported solubilities ranging from 20 to 88 mg/mL .

Solubility Purification Process development

Stereochemical Integrity: ≥99.5% ee Ensures Desired Chirality Without Resolution

Chloropretadalafil is produced with high chiral purity, typically ≥99.5% enantiomeric excess for the (1R,3R) configuration [1]. Many alternative synthetic routes to tadalafil intermediates yield mixtures of cis and trans isomers, with cis-isomer yields as low as 37–42% and trans-isomer byproducts up to 47% [2].

Chiral purity Stereoselective synthesis Enantiomeric excess

Trace-Level Detection Capability: Quantifiable at ~0.006 mg/g in Complex Matrices

In the analysis of herbal dietary supplements, Chloropretadalafil was detected and quantified at concentrations as low as ~0.006 mg/g using LC-MS/MS methods [1]. In the same study, Tadalafil was found at 10.2 mg/g in a parallel sample (S11), demonstrating that Chloropretadalafil can be reliably measured at concentrations approximately 1700-fold lower than the primary active ingredient.

Forensic analysis LC-MS/MS Quality control

Long-Term Storage Stability: ≥4 Years at -20°C Reduces Requalification Frequency

Chloropretadalafil demonstrates exceptional long-term stability when stored at -20°C, with a documented stability of ≥4 years . While stability data for other PDE5 intermediates are less commonly published, the comparable final drug tadalafil typically shows stability of 2–3 years under recommended storage conditions [1].

Stability Shelf life Supply chain

Optimal Use Cases for Chloropretadalafil Based on Verified Differentiation Data


Large-Scale Industrial Synthesis of Tadalafil and Analogues

The combination of 95.2% yield, 99.1% purity, and ≥99.5% enantiomeric excess positions Chloropretadalafil as the intermediate of choice for multi-kilogram production of tadalafil API. The high stereochemical purity eliminates the need for chiral resolution, while the demonstrated 20 kg batch process confirms scalability . Procurement teams should prioritize suppliers offering Chloropretadalafil meeting these benchmark specifications to ensure cost-effective and reliable manufacturing.

Forensic and Regulatory Analysis of Adulterated Dietary Supplements

Chloropretadalafil's detectability at ~0.006 mg/g via LC-MS/MS makes it an essential reference standard for laboratories conducting surveillance of herbal supplements for undeclared PDE5 inhibitors . Its distinct retention time and mass spectral signature allow for unambiguous identification even in the presence of high concentrations of tadalafil or other analogues, supporting compliance with FDA and international regulatory requirements.

Medicinal Chemistry Optimization of PDE5 Inhibitor Candidates

As a versatile synthetic intermediate, Chloropretadalafil enables the preparation of diverse tadalafil analogues through functionalization of the chloroacetyl group . The compound's defined stereochemistry and compatibility with Buchwald–Hartwig coupling reactions facilitate the generation of focused libraries with modulated physicochemical properties, including improved aqueous solubility or altered metabolic stability, while maintaining PDE5 inhibitory activity [1].

Pharmaceutical Impurity Profiling and Reference Standard Preparation

Chloropretadalafil is a known impurity in tadalafil drug substance and is frequently used as a reference standard in HPLC-UV and LC-MS impurity assays. Its availability at ≥99% purity (HPLC) ensures accurate quantitation of this process-related impurity during batch release testing, a critical component of ICH Q3A(R2) compliance for pharmaceutical manufacturers .

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